2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
CAS No.: 1357477-99-6
Cat. No.: VC0195339
Molecular Formula: C13H14N2O6S
Molecular Weight: 326.33
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357477-99-6 |
|---|---|
| Molecular Formula | C13H14N2O6S |
| Molecular Weight | 326.33 |
| IUPAC Name | 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-sulfopropanoic acid |
| Standard InChI | InChI=1S/C13H14N2O6S/c1-8-10(13(2,12(17)18)22(19,20)21)11(16)15(14-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,17,18)(H,19,20,21) |
| SMILES | CC1=NN(C(=O)C1C(C)(C(=O)O)S(=O)(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid, identified by CAS number 1357477-99-6, is a complex organic compound with a molecular formula of C13H14N2O6S and molecular weight of 326.33 g/mol . This compound is formally recognized in pharmaceutical contexts as "Edaravone Impurity 2" and is also known by several synonyms including "4,5-Dihydro-α,3-diMethyl-5-oxo-1-phenyl-α-sulfo-1H-pyrazole-4-acetic acid" and "Edaravone Impurity III" .
The compound is indexed in chemical databases including PubChem, where it is assigned CID 71464204 . Its structural identification employs several standard chemical nomenclature systems as detailed in Table 1.
Table 1: Chemical Identifiers and Nomenclature
| Identifier Type | Value |
|---|---|
| CAS Number | 1357477-99-6 |
| IUPAC Name | 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-sulfopropanoic acid |
| Molecular Formula | C13H14N2O6S |
| Molecular Weight | 326.33 g/mol |
| PubChem CID | 71464204 |
| InChI | InChI=1S/C13H14N2O6S/c1-8-10(13(2,12(17)18)22(19,20)21)11(16)15(14-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,17,18)(H,19,20,21) |
| SMILES | CC1=NN(C(=O)C1C(C)(C(=O)O)S(=O)(=O)O)C2=CC=CC=C2 |
Physical and Chemical Properties
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid presents as a white solid with specific physical and chemical properties that distinguish it from related compounds . The compound's solubility characteristics are influenced by its multiple functional groups, including the carboxylic acid and sulfonic acid moieties, which confer enhanced water solubility compared to the parent compound Edaravone.
This compound contains several key functional groups that contribute to its chemical reactivity profile, including a pyrazolone ring, a phenyl substituent, a sulfonic acid group, and a carboxylic acid function. These structural elements create a unique chemical entity with potential for multiple interaction pathways in biological systems and pharmaceutical formulations .
Storage recommendations typically specify maintaining the compound in cool, dry, well-ventilated conditions away from incompatible substances to prevent degradation . This precaution reflects the potential reactivity of the compound's functional groups, particularly under conditions of elevated temperature, humidity, or exposure to oxidizing agents.
Structural Characteristics and Chemical Relationships
The molecular structure of 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid features a central pyrazolone ring system with strategically positioned functional groups that define its chemical behavior . The pyrazolone core consists of a five-membered heterocyclic structure containing two adjacent nitrogen atoms, with one nitrogen bearing a phenyl substituent.
Key structural elements include:
-
A pyrazolone ring (five-membered heterocycle with two nitrogen atoms)
-
A phenyl group attached to one nitrogen atom (position 1)
-
A methyl substituent at position 3
-
A carbonyl group at position 5
-
A sulfopropanoic acid group at position 4, featuring both sulfonic acid and carboxylic acid functionalities
This particular arrangement of functional groups creates a compound with multiple potential reaction sites and significant polarity, influencing its behavior in both chemical and biological contexts.
Relationship to Edaravone
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid is structurally related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a pharmaceutical agent approved for the treatment of amyotrophic lateral sclerosis (ALS) . Edaravone functions primarily as a potent free radical scavenger that reduces oxidative stress, a mechanism that underlies its therapeutic application .
The structural resemblance between this impurity and Edaravone centers on the shared pyrazolone core, though the impurity features additional sulfopropanoic acid functionality that significantly alters its physicochemical properties. This relationship places the compound in the category of "related substances" that are routinely monitored during pharmaceutical manufacturing and quality control processes.
| Property | Edaravone | 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid |
|---|---|---|
| CAS Number | 89-25-8 | 1357477-99-6 |
| Molecular Formula | C10H10N2O | C13H14N2O6S |
| Molecular Weight | 174.20 g/mol | 326.33 g/mol |
| Core Structure | Pyrazolone | Pyrazolone with sulfopropanoic acid |
| Therapeutic Use | ALS treatment | None established (impurity) |
| Mechanism | Free radical scavenger | Unknown/Not established |
Comparison with Related Edaravone Impurities
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid belongs to a family of related compounds classified as Edaravone impurities, each with distinct structural features and properties . Comparative analysis of these compounds provides insights into structure-property relationships and synthesis pathways.
Table 4: Related Edaravone Impurities
These structurally related compounds differ primarily in their sulfonic acid moieties and oxidation states, suggesting common synthetic pathways or degradation mechanisms. Their identification and characterization are essential for comprehensive quality control of Edaravone products .
Research Limitations and Future Directions
Current research on 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid appears limited, primarily focusing on its identification as an impurity rather than exploring its potential biological activities or chemical reactivity. This represents a significant gap in the scientific literature that merits further investigation.
Future research directions could include:
-
Investigation of potential biological activities, considering its structural similarity to Edaravone, which possesses antioxidant properties
-
Detailed studies of chemical reactivity and stability under various conditions
-
Exploration of synthesis routes and mechanisms of formation during Edaravone production
-
Assessment of structure-activity relationships compared to similar sulfonic acid derivatives
-
Evaluation of potential pharmaceutical applications beyond its current status as an impurity
Such investigations would contribute valuable knowledge about this compound beyond its current characterization as a pharmaceutical impurity, potentially revealing properties of scientific or therapeutic interest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume